Journal Name:FEBS Open Bio
Journal ISSN:2211-5463
IF:2.792
Journal Website:http://febs.onlinelibrary.wiley.com/hub/journal/10.1002/%28ISSN%292211-5463/
Year of Origin:0
Publisher:Wiley-Blackwell
Number of Articles Per Year:177
Publishing Cycle:
OA or Not:Yes
Enhancing methanol selectivity of commercial Cu/ZnO/Al2O3 catalyst in CO2 hydrogenation by surface silylation
FEBS Open Bio ( IF 2.792 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.apcatb.2023.123099
Suppressing reverse water-gas-shift (RWGS) reaction is high desirable but challenging and underdeveloped for Cu/ZnO catalysts, particularly for commercial Cu/ZnO/Al2O3 catalysts. Different from the current methodologies to reduce RWGS reaction, we report a simply surface silylation method for efficiently minimizing RWGS reaction over a commercial Cu/ZnO/Al2O3 catalyst. This method suppresses STYCO (Space-time yield) from 97.4 to 0.7 gCO·kgcat−1·h−1, improving STYMeOH from 20.2 to 39.9 gMeOH·kgcat−1·h−1 and methanol selectivity from 15.1 to 92.9 mol%. The combination of characterization methods and density functional theory calculations provide insight into the suppressing mechanism of surface silylation on catalyst. A hydroxyl (on ZnO)-promoted RWGS reaction cycle is discovered, which can be efficiently inhibited by the consuming of hydroxyls via surface silyation. Our results provide a way to regulate RWGS reaction on Cu/ZnO-based catalysts and are expected to the further use of silylation strategy to tune the interconversion of CO and CO2 via RWGS/WGS reaction on hydrogenation catalysts.
Detail
Decipher the key role of ketone toward singlet oxygen evolution in Fenton-like process for water decontamination
FEBS Open Bio ( IF 2.792 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.apcatb.2023.123100
Persulfate-based Fenton-like processes are often unsatisfied on the remediation of the complex mediums because the active species of free radicals have usually short lifetime (only 1 µs for hydroxyl radical) or poor selectivity to abatement of the targeted organics. Herein, we report an oxygen-doped carbon catalyst prepared by simple pyrolysis means for persulfate activation to eliminate 2,4-dichlorophenol in the water environment. Experiments and density functional theory calculations uncover reactive sites of the ketonic group displaying the strong site distance effect for the sole active specie of singlet oxygen evolution in the proton-coupled electron transfer regime. Accordingly, the complex water body decontamination has been overwhelmingly realized with the removal efficiency (0.89 (0.007) min−1 for 2,4-dichlorophenol), 3.0–9.4 of pH tolerance, the acceptable stability in continuous-flow and cyclic system. Overall, this work provides novel guidance in metal-free persulfate activation systems for real water remediation.
Detail
High-loaded single-atom Cu-N3 sites catalyze hydrogen peroxide decomposition to selectively induce singlet oxygen production for wastewater purification
FEBS Open Bio ( IF 2.792 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.apcatb.2023.123075
Single-atom catalysts (SACs) have been widely used in Fenton-like water treatment, but studies on the selective induction of H2O2 to produce singlet oxygen (1O2) are rare. Herein, a carbon nitride supported high-loaded single-atom Cu-N3 catalyst (Cu-CN, Cu load is 15.46 wt%) is prepared to activate H2O2 to selectively form 1O2. Experimental and DFT calculation results reveal that the key factor for 1O2 production is the Cu-N3 coordination structure. Specifically, Cu-N3 coordination structure is conducive to decomposing H2O2 into·OOH/·O2-. Besides, the density of Cu-N3 sites is another key factor, high Cu-N3 site density is conducive to the rapid conversion of·OOH/·O2- to 1O2. Benefitting from the dominant role of 1O2, the Fenton-like degradation performance of Cu-CN/ H2O2 system is not disturbed under high salinity conditions, and the performance is significantly enhanced at high pH. This work represents an important reference in understanding SACs for activated H2O2 to generate 1O2.
Detail
One-dimensional covalent organic frameworks with atmospheric water harvesting for photocatalytic hydrogen evolution from water vapor
FEBS Open Bio ( IF 2.792 ) Pub Date: 2023-07-07 , DOI: 10.1016/j.apcatb.2023.123074
Photocatalytic hydrogen evolution from water vapor presents a novel approach to solar energy conversion. Nevertheless, the design and synthesis of water-adsorbing photocatalysts is exceedingly challenging. In this report, we for the first time present three hygroscopic one-dimensional (1D) covalent organic frameworks (COFs) based on photosensitive pyrene (Py-MPA, Py-PDCA, and Py-HMPA) combined with atmospheric water harvesting (AWH) and photocatalysis for photocatalytic water vapor splitting. Due to the ultra-small pores of the 1D structure, with hydrophilic -OH sites satisfying the microporous filling of water molecules, Py-HMPA demonstrated superior water adsorption capacity at lower humidity. Remarkably, Py-HMPA exhibited an impressive H2 production rate of 105 μmol g−1 h−1 and high stability during solid-state photocatalysis utilizing water vapor. Overall, this work paves a new pathway of organic porous materials for photocatalytic water vapor splitting.
Detail
Hydrogen-free catalytic depolymerization of waste polyolefins at mild temperatures
FEBS Open Bio ( IF 2.792 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.apcatb.2023.123071
Reductive methods of polyolefin waste deconstruction such as hydrogenolysis/hydrocracking have enabled advances in plastic upcycling at low temperatures. However, these processes require hydrogen gas, presenting economic and environmental tradeoffs. Here, we present an overview of recent developments in low-temperature, hydrogen-free depolymerization of polyolefins. We start by introducing technologies that utilize sacrificial solvents to cleave C-C bonds, followed by progress in solvent-free depolymerization. We then provide an overview of catalytic processes in petroleum and lignin upgrading that may be extended to polyolefin activation and depolymerization, including alkane dehydrogenation/aromatization, transfer hydrogenation, and hydrogen co-generation, as well as opportunities for utilizing the polymer itself as a hydrogen source. Next, we provide an overview of techniques for quantifying reaction progress via hydrogen consumption and for characterizing the degree of unsaturation of polyolefins. We close with an outlook on the role of feedstock treatment, economic analysis, and process optimization in ushering in these new technologies.
Detail
Insight into the design of a Ti3C2 MXene/Ti4O7 composite ceramic membrane boosts the electrocatalytic activity for 1,4-dioxane electro-oxidation
FEBS Open Bio ( IF 2.792 ) Pub Date: 2023-07-07 , DOI: 10.1016/j.apcatb.2023.123077
Efficient refractory organic compound (ROC) removal through Ti4O7 ceramic membrane in electrochemical advanced oxidation processes (EAOPs) requires high electrochemical reactivity and stability. Herein, we report on the synthesis and properties of Ti3C2 MXene-doped Ti4O7 ceramic membranes (Ti3C2@Ti4O7) using a spark plasma sintering system, after employing density functional theory calculations to design the electrocatalyst. Doping with Ti3C2 MXene resulted in interfacial Ti–O–Ti chemical bond formation, which greatly improved the electronic structure and the generation of hydroxyl radicals (•OH). Compared with pristine Ti4O7, the charge-transfer resistance of Ti3C2@Ti4O7 decreased from 59.09 to 4.21 Ω, and the •OH generation rate enhanced 2.3 − 2.6-fold. Ti3C2@Ti4O7 could effectively remove 1,4-Dioxane from natural groundwater, and the residual 1,4-Dioxane concentration met the requirements for drinking water. Our study provides a proof-of-concept demonstration using Ti3C2 MXene to manufacture a doped Ti4O7 ceramic membrane for effective ROC removal. The theoretical predictions from this study can inspire novel electrocatalyst designs for EAOPs.
Detail
Laboratory aging of a dual function material (DFM) washcoated monolith for varying ambient direct air capture of CO2 and in situ catalytic conversion to CH4
FEBS Open Bio ( IF 2.792 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.apcatb.2023.123105
A DFM has been designed for direct air capture of CO2 and in situ catalytic methanation for sustainable natural gas production. It is composed of 1% Ru, 10% “Na2O”/γ-Al2O3//ceramic monolith, the latter with high open frontal area to reduce pressure drop when processing real air. Extended laboratory aging was conducted using simulated ambient capture conditions varying in temperature and humidity for over 100 cycles (450+ hours on stream). The continuous test protocol was designed to simulate some representative ambient conditions expected during advanced pilot plant testing. The capture step was followed by catalytic hydrogenation of CO2 to methane during a temperature swing to 300°C. Results demonstrated stable, repeatable CO2 capture and CH4 production with no evidence of sorbent or catalyst deactivation. These findings support the case for further advanced testing to substantiate scale up of this material for producing a useful fuel or feedstock while mitigating climate change.
Detail
Unveiling the high activity origin of NiFe catalysts decorated Ta3N5 photoanodes for oxygen evolution reaction
FEBS Open Bio ( IF 2.792 ) Pub Date: 2023-06-29 , DOI: 10.1016/j.apcatb.2023.123055
Bimetallic NiFe catalysts could effectively promote the photoelectrochemical (PEC) water splitting activities of Ta3N5 photoanodes, while exploring the intrinsic activity origin is crucial for constructing highly efficient solar-energy conversion systems. Herein, we demonstrate a simple impregnation strategy for rational deposition of NiFe catalysts nanolayers on Ta3N5 nanotube photoanodes, which achieved a superior photocurrent density of 11.2 mA cm−2 at 1.23 V versus the reversible hydrogen electrode (RHE) accompanied by a low onset potential (0.3 VRHE). More importantly, systematic studies reveal that the preferred deposition of Fe catalysts nanolayers on Ta3N5 photoanode surfaces could effectively promote the charge separation and hole transfer, while the subsequent formation of Ni catalysts nanolayers could provide the catalytic active-sites for water oxidation. Accordingly, their synergistic effects significantly improve the interfacial hole transfer and surface oxygen evolution kinetics, leading to an outstanding PEC water splitting activity. This work not only clarifies the intrinsic high-activity origins of NiFe/Ta3N5 photoanodes, but also provides new insights into the rational construction of highly efficient OER catalysts for PEC water splitting.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
生物4区 BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0.90 18 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://mc.manuscriptcentral.com/febsopen